molecular formula C18H14FN3O2 B2859454 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 942009-12-3

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide

カタログ番号 B2859454
CAS番号: 942009-12-3
分子量: 323.327
InChIキー: BDHNQVXOYQIIHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a pyridinyl group, and a carboxamide group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a six-membered pyridine ring and a six-membered dihydropyridine ring. The presence of these rings could give the compound interesting electronic and steric properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorobenzyl group could increase its lipophilicity, while the carboxamide group could allow for hydrogen bonding .

科学的研究の応用

HIV Integrase Inhibition

One of the significant applications of compounds similar to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is in the development of HIV integrase inhibitors. These compounds, particularly those with dihydroxypyrimidine-4-carboxamide structures, have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Metabolism and Disposition Studies

The study of metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy has provided insights into the metabolic fate and excretion balance of related compounds in rats and dogs. This research supports the selection of candidates for further development based on their metabolic profiles (Monteagudo et al., 2007).

Kinase Inhibition for Cancer Treatment

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. This discovery has led to advancements in oral treatments for Met-dependent cancers, with one analog demonstrating complete tumor stasis in preclinical models (Schroeder et al., 2009).

Molecular and Crystal Structure Analysis

Research into the crystal and molecular structure of related compounds has provided valuable information on their configuration and interactions. For instance, studies on bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3- carboxylate) have offered insights into the packing arrangements dominated by dipolar interactions, aiding in the understanding of molecular behavior and stability (Zugenmaier, 2013).

Non-linear Optical (NLO) and Molecular Docking Studies

Compounds synthesized through the reaction between specific pyridin-2-yl derivatives and aldehydes in water have been characterized for their non-linear optical properties and molecular docking analyses. These studies have revealed the potential of these compounds in inhibiting tubulin polymerization and displaying anticancer activity, supported by notable interactions near the colchicine binding site of tubulin (Jayarajan et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

将来の方向性

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its properties, and testing to determine its biological activity .

特性

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-3-1-2-13(10-15)11-22-12-14(4-5-17(22)23)18(24)21-16-6-8-20-9-7-16/h1-10,12H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHNQVXOYQIIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。